2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide
CAS No.: 696649-47-5
Cat. No.: VC15444360
Molecular Formula: C10H9N7O2S2
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 696649-47-5 |
|---|---|
| Molecular Formula | C10H9N7O2S2 |
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)acetamide |
| Standard InChI | InChI=1S/C10H9N7O2S2/c11-9-13-14-10(21-9)20-5-6(18)12-7-8(16-19-15-7)17-3-1-2-4-17/h1-4H,5H2,(H2,11,13)(H,12,15,18) |
| Standard InChI Key | UMFHJQXTZBFKGF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C=C1)C2=NON=C2NC(=O)CSC3=NN=C(S3)N |
Introduction
Structural and Molecular Properties
The molecular formula of the compound is C₁₀H₉N₇O₂S₂, with a molecular weight of 323.4 g/mol. Its IUPAC name reflects the integration of a thiadiazole ring (5-amino-1,3,4-thiadiazol-2-yl) linked via a sulfanyl group to an acetamide moiety, which is further substituted by a 4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl group. The presence of multiple nitrogen and sulfur atoms within its structure enhances its capacity for hydrogen bonding and π-π interactions, critical for binding biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 696649-47-5 |
| Molecular Formula | C₁₀H₉N₇O₂S₂ |
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)acetamide |
| Canonical SMILES | C1=CN(C=C1)C2=NON=C2NC(=O)CSC3=NN=C(S3)N |
Synthesis Methodology
The synthesis of this compound involves multi-step reactions to assemble its heterocyclic framework. A typical route begins with the preparation of the 5-amino-1,3,4-thiadiazole-2-thiol core, followed by alkylation with chloroacetamide derivatives. The oxadiazole ring is constructed via cyclization of appropriate precursors under acidic or basic conditions, with subsequent functionalization using pyrrole derivatives.
Critical parameters influencing yield and purity include:
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Solvent selection: Ethanol or acetic acid is preferred for their ability to dissolve intermediates without side reactions.
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Temperature control: Reactions are typically conducted under reflux (70–100°C) to ensure completion.
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Catalysts: Lewis acids like zinc chloride may accelerate cyclization steps.
Characterization Techniques
Post-synthesis characterization employs advanced analytical methods to confirm structural integrity:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra verify the positions of aromatic protons and carbon environments, particularly distinguishing thiadiazole (δ 7.5–8.5 ppm) and oxadiazole (δ 8.0–8.8 ppm) signals.
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Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 323.4, consistent with the molecular formula.
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X-ray Crystallography: Resolves the spatial arrangement of the thiadiazole and oxadiazole rings, highlighting planar geometry and intermolecular hydrogen bonds.
Biological Activity
The compound’s bioactivity stems from its dual heterocyclic system, which interacts with enzymes and receptors involved in disease pathways:
Antimicrobial Effects
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 8 µg/mL) and fungi (Candida albicans, MIC: 16 µg/mL). The thiadiazole moiety disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins.
Enzyme Inhibition
The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 12 µM, suggesting anti-inflammatory applications. Molecular docking simulations indicate hydrogen bonding between the acetamide group and COX-2’s active site.
Comparative Analysis with Structural Analogs
A closely related analog, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide (CAS No. CB31880693), substitutes the oxadiazole-pyrrole group with a trimethoxyphenyl moiety . While this analog exhibits stronger anticancer activity (IC₅₀: 10 µM in MCF-7 cells), it suffers from poor aqueous solubility, highlighting the trade-offs in structural optimization .
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